molecular formula C10H15FN3NaO15P3+ B13854157 sodium;[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

sodium;[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Katalognummer: B13854157
Molekulargewicht: 552.15 g/mol
InChI-Schlüssel: LPKMARGJKQMYHJ-MGVVQUQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a sodium salt featuring a fluorinated pyrazinone nucleoside analog conjugated to a multi-phosphate backbone. The phosphorylated structure enhances cellular uptake and prodrug activation, a common strategy in nucleotide therapeutics .

Eigenschaften

Molekularformel

C10H15FN3NaO15P3+

Molekulargewicht

552.15 g/mol

IUPAC-Name

sodium;[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H15FN3O15P3.Na/c11-4-1-14(9(18)5(13-4)8(12)17)10-7(16)6(15)3(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;/h1,3,6-7,10,15-16H,2H2,(H2,12,17)(H,22,23)(H,24,25)(H2,19,20,21);/q;+1/t3-,6-,7-,10-;/m1./s1

InChI-Schlüssel

LPKMARGJKQMYHJ-MGVVQUQWSA-N

Isomerische SMILES

C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N)F.[Na+]

Kanonische SMILES

C1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N)F.[Na+]

Herkunft des Produkts

United States

Biologische Aktivität

The compound sodium;[[2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic molecule that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a pyrazine ring and a phosphono group. Its molecular formula and structural details are critical for understanding its interactions at the cellular level.

The biological activity of this compound is primarily linked to its ability to interact with various biochemical pathways. It has been shown to influence cell signaling and metabolic processes through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular metabolism.
  • Modulation of Ion Transport : It can affect sodium and phosphate transport across cell membranes, influencing cellular homeostasis and signaling pathways.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that hydrogen phosphate (HPO₄²⁻), a component related to the compound's structure, selectively induces apoptosis in MDA-MB-231 breast cancer cells without affecting immune cells (THP-1) . This suggests potential therapeutic applications in treating triple-negative breast cancer.
  • Phosphate-Induced Cell Death : Research indicated that phosphate in its monoprotic form (HPO₄²⁻) causes significant cell death in specific cancer cell lines. The study correlated this effect with pH levels, highlighting the importance of physiological conditions in therapeutic efficacy .
  • Stability in Food Processing : The compound's derivatives have been studied for their role in improving protein stability in food processing. The addition of sodium hydrogen phosphate was found to enhance milk protein stability significantly . This indicates its potential application in the food industry as a stabilizing agent.

Data Tables

Study Cell Type Effect Observed Mechanism
MDA-MB-231Induction of apoptosispH modulation
Milk proteinsImproved stabilityProtein interaction

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • Molecular Formula : C₉H₁₆N₃Na₂O₁₃P₃ (from )
  • Molecular Weight : 513.14 g/mol
  • Storage : Long-term storage at < -15°C ()
  • Structural Features: Fluorinated pyrazinone base (enhances metabolic stability). Triphosphate-like backbone (critical for kinase recognition). Carbamoyl group (may influence target binding or solubility).

Structural Analogues

Analog 1 : [(2R,3S,4R,5R)-5-(6-Amino-2-(3-Aminopropylsulfanyl)Purin-9-yl)-3,4-Dihydroxyoxolan-2-yl]Methyl Phosphono Hydrogen Phosphate (CAS 110224-45-8)
  • Molecular Formula : C₁₃H₂₂N₆O₁₀P₂S
  • Molecular Weight : 516.36 g/mol ()
  • Key Differences: Base: Purine (vs. pyrazinone in the target compound). Substituent: Thioether linkage (3-aminopropylsulfanyl) (vs. carbamoyl-fluoro). Phosphorylation: Single phosphono group (vs. triphosphate).
  • Implications : The thioether may alter receptor binding, while reduced phosphorylation limits prodrug activation .
Analog 2 : AR-C67085 ()
  • Structure: Adenosine derivative with dichloromethylphosphonic acid.
  • Key Differences: Base: Adenine (vs. pyrazinone). Phosphonate Group: Non-hydrolysable (vs. hydrolysable phosphate). Application: P2Y₁₂ receptor antagonist (antiplatelet therapy).
  • Implications : Phosphonate groups confer resistance to enzymatic hydrolysis, extending half-life but limiting prodrug utility .
Analog 3 : R8-R10 Antiviral Compounds ()
  • Structure: Pyrrolo[2,1-f][1,2,4]triazine derivatives with cyano and phenoxyphosphoryl groups.
  • Molecular Weight : 616.609 g/mol (vs. 513.14 in target compound).
  • Key Differences: Base: Triazine (vs. pyrazinone). Substituent: Cyano group (enhances binding to viral polymerases).
  • Implications: Bulky phenoxy groups may reduce membrane permeability compared to the target compound’s compact structure .

Pharmacokinetic and Physicochemical Comparison

Property Target Compound Analog 1 (CAS 110224-45-8) AR-C67085 R8-R10 ()
Molecular Weight (g/mol) 513.14 516.36 ~600 616.61
Hydrogen Bond Donors 7 7 6 5
LogP (Predicted) -6.6 () -6.8 -2.3 ~1.5
Phosphorylation Triphosphate Monophosphate Phosphonate Phenoxyphosphoryl
Key Functional Groups 5-Fluoro, Carbamoyl Thioether Dichloromethyl Cyano, Triazine

Key Observations :

  • The target compound’s low LogP (-6.6) suggests high polarity, limiting blood-brain barrier penetration but favoring renal excretion.
  • Fluorination enhances metabolic stability compared to non-fluorinated analogs (e.g., AR-C67085) .
  • Triphosphate backbone mimics endogenous nucleotides, improving kinase recognition vs. phosphonates or phenoxyphosphoryl groups .

Vorbereitungsmethoden

Synthesis of the 3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl Nucleobase

  • Starting from pyrazine derivatives, selective fluorination at the 5-position is achieved using electrophilic fluorinating agents.
  • Carbamoylation at the 3-position is introduced via reaction with suitable carbamoyl donors under controlled conditions.
  • The keto group at the 2-position is maintained or introduced via oxidation if necessary.
  • This nucleobase intermediate is purified by crystallization or chromatography.

Preparation of the Sugar Moiety and Glycosylation

  • The sugar moiety, (2R,3S,4R,5R)-3,4-dihydroxyoxolane, is prepared or isolated as a protected derivative to control stereochemistry.
  • Protection groups such as acetyl or benzyl ethers are used on the 3 and 4 hydroxyls to prevent side reactions.
  • Glycosylation is performed by coupling the nucleobase with the sugar using glycosyl donors (e.g., sugar halides or trichloroacetimidates) under Lewis acid catalysis.
  • The stereochemistry at the anomeric center (C1') is controlled to yield the desired β-configuration.

Phosphorylation to Form Diphosphate Group

  • After deprotection of the sugar hydroxyls, the 5'-hydroxyl is selectively phosphorylated.
  • The diphosphate moiety is introduced by reacting the nucleoside with phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents, followed by oxidation and coupling with pyrophosphate salts.
  • The reaction is typically done in anhydrous solvents like pyridine or DMF at low temperatures to avoid decomposition.
  • The diphosphate is then converted to the sodium salt by treatment with sodium hydroxide or sodium bicarbonate.

Purification and Characterization

  • The crude product is purified by ion-exchange chromatography or reverse-phase HPLC.
  • Characterization includes NMR spectroscopy to confirm stereochemistry and phosphate incorporation, mass spectrometry for molecular weight, and elemental analysis.

Data Table: Summary of Key Reaction Steps and Conditions

Step Reagents/Conditions Purpose Notes
Fluorination of pyrazine base Electrophilic fluorinating agent (e.g., NFSI) Introduce 5-fluoro substituent Controlled temperature to avoid over-fluorination
Carbamoylation Carbamoyl chloride or equivalent Install 3-carbamoyl group Use of base to neutralize HCl byproduct
Sugar protection Acetyl or benzyl chloride, pyridine Protect 3,4-OH groups Protects hydroxyls during glycosylation
Glycosylation Lewis acid catalyst (e.g., TMSOTf), glycosyl donor Attach base to sugar Stereoselective β-glycosidic bond formation
Deprotection Mild acid or hydrogenation Remove protecting groups Conditions avoid phosphate cleavage
Phosphorylation POCl3, pyrophosphate salts, base Form diphosphate group Low temperature, anhydrous solvents
Sodium salt formation NaOH or NaHCO3 aqueous solution Neutralize and stabilize Adjust pH carefully
Purification Ion-exchange chromatography, HPLC Remove impurities High purity required for biological use

Research Findings and Optimization Notes

  • The fluorination step is critical for biological activity; regioselectivity must be carefully controlled.
  • Protecting group strategy on the sugar influences yield and stereochemical purity.
  • Phosphorylation is often the most challenging step due to the lability of phosphate esters; optimized conditions minimize hydrolysis.
  • Conversion to the sodium salt improves water solubility and facilitates formulation.
  • Analytical data from patents and literature confirm the final compound's identity and purity, supporting its use as a nucleotide analogue in antiviral research.

Q & A

Q. What structural features of this compound influence its reactivity and stability in aqueous environments?

The compound’s tetrahydrofuran core, substituted with hydroxyl groups and a fluorinated pyrazinone moiety, creates polarity and hydrogen-bonding potential. The phosphono-hydrogen phosphate groups introduce pH-dependent hydrolytic instability, particularly under acidic conditions. Methodological analysis includes:

  • NMR spectroscopy to monitor hydrolysis intermediates (e.g., cleavage of phosphate esters) .
  • X-ray crystallography to resolve stereochemical configurations critical for enzyme interactions .
  • pH stability assays using HPLC to quantify degradation products over time .

Q. How can researchers validate the purity of this compound for in vitro assays?

Purity validation requires:

  • Reverse-phase HPLC with UV detection (λ = 260–280 nm) to detect nucleobase contaminants .
  • Mass spectrometry (MS) to confirm molecular weight (expected ~650–750 g/mol) and detect adducts (e.g., sodium or potassium ions) .
  • Phosphorus-31 NMR to verify phosphate group integrity and rule out dephosphorylation artifacts .

Q. What synthetic challenges arise during the preparation of this compound?

Key challenges include:

  • Phosphorylation efficiency : Selective activation of hydroxyl groups on the tetrahydrofuran ring without over-phosphorylation. Use of protecting groups (e.g., tert-butyldimethylsilyl) and H-phosphonate intermediates improves yield .
  • Fluorine incorporation : The 5-fluoro substituent on the pyrazinone ring requires precise electrophilic fluorination to avoid side reactions .
  • Purification : Size-exclusion chromatography or ion-exchange resins are critical for removing unreacted phosphate salts .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s biological activity in nucleotide metabolism studies?

Contradictions often stem from assay-specific conditions (e.g., enzyme isoforms, cofactor availability). Mitigation strategies include:

  • Enzyme kinetics : Compare KmK_m and VmaxV_{max} values across purified enzymes (e.g., nucleoside kinases vs. phosphatases) .
  • Isotope tracing : Use 18O^{18}O-labeled phosphate groups to track incorporation into DNA/RNA during in vitro transcription assays .
  • Cellular uptake studies : Quantify intracellular concentrations via LC-MS to distinguish membrane transport limitations from enzymatic activity .

Q. What experimental designs are optimal for studying this compound as a potential antimetabolite?

Advanced protocols include:

  • Competitive inhibition assays : Co-incubate with natural substrates (e.g., ATP, GTP) in cancer cell lines, measuring IC50_{50} shifts via MTT assays .
  • Metabolomics profiling : Use HILIC-MS to map perturbations in nucleotide pools and TCA cycle intermediates .
  • Crystallographic studies : Co-crystallize with target enzymes (e.g., thymidylate synthase) to identify binding interactions disrupted by the fluorinated pyrazinone group .

Q. How can structural analogs of this compound be rationally designed to enhance selectivity for viral polymerases?

Strategies involve:

  • Computational docking : Model interactions with viral polymerase active sites (e.g., HCV NS5B) using software like AutoDock Vina .
  • SAR studies : Modify the carbamoyl group or phosphate chain length to reduce host cell toxicity (see table below) .
Structural ModificationImpact on ActivityReference
Replacement of 5-fluoro with ClReduced polymerase inhibition
Truncation of phosphate chainLoss of antimetabolite activity
Addition of methylene linkerEnhanced membrane permeability

Q. What mechanistic insights can be gained from studying this compound’s interaction with nucleotide salvage pathways?

  • Isotope-labeled tracers : Use 3H^{3}H-labeled compound to quantify salvage vs. de novo synthesis in primary cells .
  • Knockout models : CRISPR-Cas9 deletion of nucleoside transporters (e.g., ENT1) to assess uptake dependency .
  • Fluorescence polarization : Monitor competitive displacement of natural nucleotides in real-time binding assays .

Data Contradiction Analysis

Q. How to interpret conflicting reports on its inhibition of DNA polymerase β?

Discrepancies may arise from:

  • Assay conditions : Mg2+^{2+} concentration affects polymerase activity; validate using standardized buffers .
  • Substrate competition : Pre-incubate enzyme with compound to distinguish allosteric vs. competitive inhibition .
  • Structural analogs : Compare inhibition profiles with dCTP or fluorouracil derivatives to identify specificity determinants .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.